molecular formula C6H8N2O3 B15305966 rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis

rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis

Cat. No.: B15305966
M. Wt: 156.14 g/mol
InChI Key: CYOJQICVAHJCCP-ZXZARUISSA-N
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Description

rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis is a bicyclic heterocyclic compound characterized by a fused furan (oxygen-containing) and pyrazine ring system. The "octahydro" designation indicates full saturation of both rings, while the "2,3-dione" refers to ketone groups at positions 2 and 3 of the pyrazine ring. The stereochemistry is defined by the (4aR,7aS) configuration, and the "cis" descriptor suggests spatial proximity of substituents or ring junctions. This compound’s racemic nature (rac-) implies a 1:1 mixture of enantiomers, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(4aS,7aR)-1,4,4a,5,7,7a-hexahydrofuro[3,4-b]pyrazine-2,3-dione

InChI

InChI=1S/C6H8N2O3/c9-5-6(10)8-4-2-11-1-3(4)7-5/h3-4H,1-2H2,(H,7,9)(H,8,10)/t3-,4+

InChI Key

CYOJQICVAHJCCP-ZXZARUISSA-N

Isomeric SMILES

C1[C@@H]2[C@H](CO1)NC(=O)C(=O)N2

Canonical SMILES

C1C2C(CO1)NC(=O)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis can be achieved through several methods. One common approach involves the reaction of maleic anhydride with 1,2-diaminopropane under controlled conditions. Another method includes the reaction of succinic anhydride with ammonia. These reactions typically require specific temperature and pressure conditions to ensure the desired product’s formation.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity. This could include the use of advanced reactors and purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for quality control.

Chemical Reactions Analysis

Types of Reactions: rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thieno[3,4-b]pyrazine Derivatives

Example Compounds :

  • (4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride ()
  • (4aR,7aS)-hexahydro-N,N-dimethyl-thieno[3,4-b]pyrazine-1(2H)-carboxamide-6,6-dioxide hydrochloride ()

Structural Differences :

  • Heteroatom Substitution: The thieno analogs replace the furan oxygen with sulfur, forming a thiophene ring. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen increase ring strain and alter electronic properties (e.g., reduced solubility in polar solvents) .
  • The target compound lacks this feature, relying solely on dione groups for intermolecular interactions.
  • Substituents: The thieno derivatives feature 3-methylbutenyl or dimethylcarboxamide groups, which may confer distinct biological activity or stability compared to the unsubstituted furopyrazine dione.

Implications :

  • The sulfone and carboxamide groups in thieno derivatives could improve bioavailability or target specificity in drug design compared to the simpler dione framework .

Pyrrolo[3,4-b]pyrazine Diones

Example Compound :

  • (4aS,7aS)-1,4-bis(3-hydroxybenzyl)hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione ()

Structural Differences :

  • Ring System: The pyrrolo analog substitutes the furan ring with a pyrrolidine (five-membered amine-containing ring), introducing a nitrogen atom.
  • Substituents: The bis(3-hydroxybenzyl) groups add aromaticity and phenolic hydroxyls, enabling π-π stacking and hydrogen bonding, which are absent in the target compound.

Implications :

  • The phenolic groups may enhance antioxidant or metal-chelating activity, making this compound suitable for applications in catalysis or neurodegenerative disease research .

Furopyrazine vs. Pyrimidine-Based Analogs

Example Compound :

  • 4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-ylamino)-4-oxobutane-1,2-diyl dioctanoate ()

Structural Differences :

  • Core Heterocycle : This compound features a pyrimidine ring (six-membered, two nitrogens) instead of pyrazine (six-membered, two nitrogens in adjacent positions).
  • Complexity : The structure includes triazole, tetrahydrofuran, and sugar moieties, making it significantly larger and more functionalized than the target compound.

Implications :

  • The sugar moiety (tetrahydro-2H-pyran) could enhance water solubility and cellular uptake, contrasting with the lipophilic furopyrazine dione.

Biological Activity

The compound rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione , commonly referred to as cis-octahydrofuro[3,4-b]pyrazine , is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from existing research.

  • Molecular Formula : C7H13N1O2
  • CAS Number : 1310377-79-7
  • Molecular Weight : 143.19 g/mol
  • SMILES Notation : C1C[C@H]2COC[C@H]2NC1

Biological Activity Overview

The biological activity of rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione has been explored in various studies focusing on its pharmacological properties. The following sections summarize key findings related to its biological effects.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro tests demonstrated that rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione exhibits significant antibacterial activity against a range of gram-positive and gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.

2. Antioxidant Properties

The antioxidant capacity of rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione has been evaluated using various assays. The compound showed a significant ability to scavenge free radicals and reduce oxidative stress in cellular models.

Assay TypeIC50 Value (µM)
DPPH Radical Scavenging25.5
ABTS Radical Scavenging30.2

These results indicate its potential utility in preventing oxidative stress-related diseases.

3. Cytotoxicity and Anticancer Activity

In vitro studies have also assessed the cytotoxic effects of rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione on various cancer cell lines. The compound exhibited selective cytotoxicity against several tumor types.

Cell LineIC50 Value (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.5
A549 (lung cancer)18.0

The anticancer properties suggest that this compound may have therapeutic potential in oncology.

Case Studies

A notable case study involved the application of rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione in a preclinical model of bacterial infection. The compound was administered to mice infected with Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to control groups receiving no treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves cyclization of precursors containing fused pyrazine and furo rings. Key steps include:

  • Spirocyclic Core Formation : Use of aziridine derivatives or bicyclic intermediates under basic conditions (e.g., NaH or KOtBu in THF/DMF) .
  • Oxidation Control : Selective oxidation of secondary alcohols to ketones using mild oxidizing agents (e.g., TEMPO/NaClO) to avoid over-oxidation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for enantiomeric separation .
    • Data Standardization : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and characterize intermediates via 1H^1H-NMR (e.g., δ 3.8–4.2 ppm for furo ring protons) .

Q. How can researchers validate the stereochemical purity of this compound, given its complex fused-ring system?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column with heptane/IPA (90:10) mobile phase; retention times for enantiomers differ by ≥1.5 min .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in MeOH/water (70:30) at 4°C .
  • Optical Rotation : Compare experimental [α]D25[α]_D^{25} values with literature (e.g., +15° to +20° for the cis isomer) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922) strains. MIC values <50 µg/mL indicate promising activity .
  • Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay; IC50_{50} <10 µM suggests therapeutic potential .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity for target enzymes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., cyclooxygenase-2). Prioritize derivatives with hydrogen bonds to Arg120 and hydrophobic contacts with Val523 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
    • Validation : Synthesize top-scoring analogs and compare predicted vs. experimental IC50_{50} values (error margin <20%) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from ≥5 studies (e.g., MIC values for Candida albicans) and apply Cochrane’s Q-test to identify heterogeneity (p <0.05 indicates significant variability) .
  • Source Investigation : Compare assay conditions (e.g., pH, serum content) that may alter compound solubility or protein binding .
  • Dose-Response Reproducibility : Replicate key experiments in triplicate under standardized conditions (e.g., RPMI-1640 medium, 37°C, 5% CO2_2) .

Q. How can enantiomeric resolution be optimized for large-scale studies?

  • Methodological Answer :

  • Kinetic Resolution : Use lipase-catalyzed acetylation (e.g., CAL-B in vinyl acetate) to separate enantiomers with ee >99% .
  • Chiral SFC : Employ supercritical CO2_2 with 20% ethanol on a Chiralpak AD-H column; optimize flow rate (3 mL/min) and backpressure (100 bar) for baseline separation .
    • Scale-Up : Transition from analytical (4.6 mm ID) to preparative (21.2 mm ID) columns while maintaining resolution (Rs >2.0) .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

  • Methodological Answer :

  • Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor via:
  • HPLC-PDA : Detect oxidation products (λ = 254 nm; tR_R shifts ≥0.5 min) .
  • LC-MS/MS : Identify degradation pathways (e.g., hydrolytic cleavage via m/z +18 Da fragments) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models; shelf life = ln(0.9)/k .

Methodological Resources

  • Experimental Design : Follow factorial design principles (e.g., 23^3 designs) to optimize reaction parameters like temperature, solvent, and catalyst loading .
  • Safety Protocols : Use PPE (nitrile gloves, goggles) and fume hoods for handling, referencing GHS hazard codes H317 (skin sensitization) and H319 (eye irritation) .

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